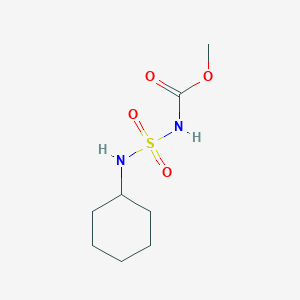
Methyl (cyclohexylsulfamoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (cyclohexylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it useful in several applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (cyclohexylsulfamoyl)carbamate can be synthesized through various methods. One common method involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates. For example, cyclohexylsulfamoyl chloride can be reacted with methanol to produce this compound. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (cyclohexylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates and other derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (cyclohexylsulfamoyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (cyclohexylsulfamoyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Methyl (cyclohexylsulfamoyl)carbamate can be compared with other carbamates such as:
Carbaryl: A widely used insecticide with a similar carbamate structure.
Carbofuran: Another insecticide known for its high toxicity and effectiveness.
Methomyl: A carbamate insecticide with a different mechanism of action.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
90222-26-7 |
|---|---|
Molekularformel |
C8H16N2O4S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
methyl N-(cyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C8H16N2O4S/c1-14-8(11)10-15(12,13)9-7-5-3-2-4-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
BTNVBBVFQQNGCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NS(=O)(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
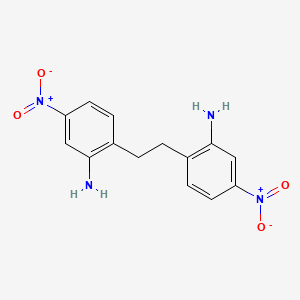
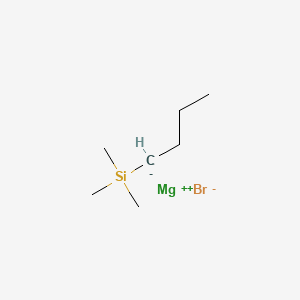
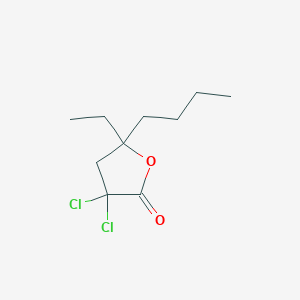
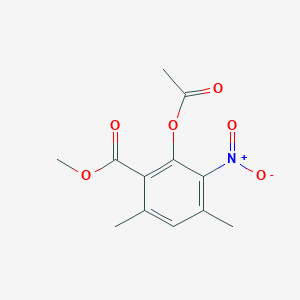
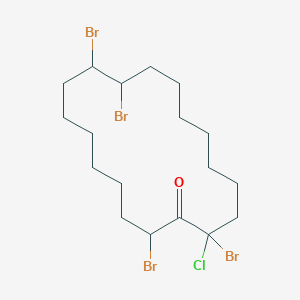
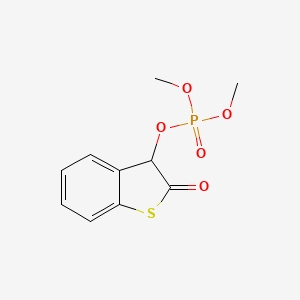
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
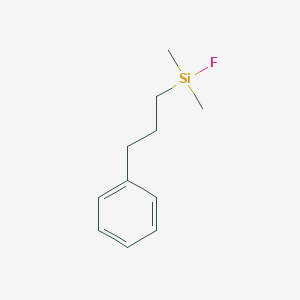
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
